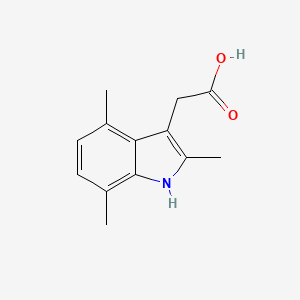

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid

Descripción general

Descripción

(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid is an organic compound with the molecular formula C13H15NO2. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. This compound is characterized by the presence of an indole ring substituted with three methyl groups at positions 2, 4, and 7, and an acetic acid moiety at position 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Methylation: The indole ring is then methylated at positions 2, 4, and 7 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety at position 3 of the indole ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated indole derivatives, nitro-indole derivatives.

Aplicaciones Científicas De Investigación

Common Reactions

| Type of Reaction | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate. |

| Reduction | Reduction yields alcohols or amines using lithium aluminum hydride. |

| Substitution | Electrophilic substitution can occur on the indole ring with halogens or nitrating agents. |

Biological Activities

Research has identified several biological activities associated with (2,4,7-trimethyl-1H-indol-3-yl)acetic acid:

- Antimicrobial Properties : The compound exhibits activity against various bacterial and fungal strains.

- Anticancer Potential : Studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various experimental models.

Medical Applications

The therapeutic potential of this compound is currently under investigation for its role in treating diseases such as cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells.

- Antimicrobial Efficacy : Research highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.

Agricultural Applications

In agriculture, this compound is being explored for its role as a plant growth regulator. Indole derivatives are known to influence plant growth and development by modulating hormone levels.

Potential Benefits

- Enhances root development and overall plant vigor.

- May improve resistance to environmental stressors.

Mecanismo De Acción

The mechanism of action of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparación Con Compuestos Similares

(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A naturally occurring plant hormone involved in cell elongation and division.

(2,6,7-Trimethyl-1H-indol-3-yl)acetic acid: Similar in structure but with different methylation pattern, leading to distinct biological activities.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid but with a longer side chain.

The uniqueness of this compound lies in its specific methylation pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid (TIAA) is an indole derivative recognized for its significant biological activities. This compound exhibits a diverse range of pharmacological properties, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry. This article explores the biological activity of TIAA, detailing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

TIAA has the molecular formula C13H15NO2 and is characterized by an indole ring with three methyl substitutions and an acetic acid moiety. Its structure contributes to its interaction with various biological targets, influencing numerous cellular processes.

Interaction with Biomolecules

TIAA interacts with multiple enzymes and proteins, which modulates various biochemical pathways. For instance, it is known to affect indole-3-acetic acid methyltransferase (IAMT), influencing the homeostasis of indole derivatives in plant tissues through methylation processes .

Cellular Effects

The compound has demonstrated effects on cell growth, differentiation, and apoptosis. Studies indicate that TIAA can modulate cell signaling pathways and gene expression, leading to alterations in cellular metabolism.

Pharmacological Activities

TIAA exhibits a broad spectrum of biological activities including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities suggest that TIAA may hold therapeutic potential across various disease states .

Metabolic Pathways

TIAA participates in metabolic pathways associated with tryptophan degradation, contributing to the production of bioactive metabolites like indole-3-acetic acid. This involvement indicates its role in regulating metabolic flux within cells .

Transport and Distribution

The distribution of TIAA within biological systems is mediated by specific transporters that influence its localization and bioavailability. Understanding these interactions is crucial for optimizing its therapeutic efficacy.

In Vitro Studies

In laboratory settings, TIAA has been shown to exhibit promising results against various cancer cell lines. For example, studies have reported its cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating significant inhibitory potential .

| Cell Line | IC50 Value | Effect |

|---|---|---|

| MCF-7 | 125 μM | Cytotoxic |

| HeLa | 89.8 μM | Anticancer |

| K-562 | 0.59 μM | Antileukemic |

Case Studies

Recent research highlighted the synthesis and evaluation of indole acetic acid derivatives that exhibited enhanced biological activity compared to standard compounds. These derivatives showed improved inhibitory effects against ectonucleotidases involved in tumor microenvironments .

Propiedades

IUPAC Name |

2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYXJMABOXFXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281375 | |

| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-43-8 | |

| Record name | NSC21434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.